
1-Boc-3-azetidinone
Description
Overview of Azetidinone Class of Heterocyclic Compounds
Azetidinones are a significant class of four-membered nitrogen-containing heterocyclic compounds. nih.gov Their structure consists of a four-membered ring containing a nitrogen atom and a carbonyl group. globalresearchonline.net This structural motif is of great interest in organic and medicinal chemistry due to its presence in a wide array of biologically active molecules. nih.govpeerscientist.com
The history of azetidinone chemistry is intrinsically linked to the discovery of penicillin by Alexander Fleming in 1928. peerscientist.com Although the azetidinone ring system was known as early as 1907, extensive investigation into its chemistry began in earnest during World War II with the intensive research into penicillin's structure and synthesis. globalresearchonline.netbritannica.com This period marked a surge in the systematic synthesis of β-lactam analogs to create compounds with improved stability and a broader spectrum of activity. The first synthesis of a β-lactam was achieved by Hermann Staudinger in 1907 through a [2+2] cycloaddition reaction. peerscientist.com Over the decades, the field has expanded beyond antibiotics, with azetidinone derivatives being explored for a variety of therapeutic applications. derpharmachemica.comwisdomlib.org
Four-membered nitrogen heterocycles, such as azetidines and azetidinones, are valuable building blocks in organic synthesis. nih.gov The inherent ring strain in these small rings makes them reactive intermediates, susceptible to ring-opening reactions, which allows for their transformation into a variety of other nitrogen-containing compounds. britannica.comrsc.org This reactivity, coupled with the ability to functionalize different positions of the ring, makes them versatile substrates for the design and synthesis of complex, biologically active molecules. nih.gov Their prevalence in therapeutic agents continues to drive the development of new and efficient synthetic methods for their preparation. rsc.org
Azetidinones are classified based on the position of the carbonyl group within the four-membered ring. globalresearchonline.net The most prominent and extensively studied class are the 2-azetidinones, commonly known as β-lactams. globalresearchonline.net This nomenclature arises from the carbonyl group being at the second position relative to the nitrogen atom. The β-lactam ring is the core structural component of some of the most important classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. ontosight.ainih.gov Azetidinones with the carbonyl group at the third position are known as 3-azetidinones. 1-Boc-3-azetidinone is a key example of this latter class. ontosight.aichemimpex.com
Classification | Description | Example |
2-Azetidinones (β-Lactams) | The carbonyl group is at the second position relative to the nitrogen atom. globalresearchonline.net They are the core of many antibiotics. globalresearchonline.net | Penicillin, Cephalosporins |
3-Azetidinones | The carbonyl group is at the third position of the azetidine ring. globalresearchonline.net | This compound |
Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry
Specific Context of this compound
This compound, also known as tert-butyl 3-oxoazetidine-1-carboxylate, is a versatile synthetic intermediate. chemimpex.comchemicalbook.com It belongs to the 3-azetidinone class and is distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. ontosight.aichemimpex.com
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.orgnumberanalytics.com Its primary function is to temporarily mask the reactivity of the amine nitrogen, preventing it from participating in unwanted side reactions during a synthetic sequence. numberanalytics.com
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. numberanalytics.comjk-sci.com One of the key advantages of the Boc group is its stability under a variety of reaction conditions, including basic hydrolysis and catalytic hydrogenation. total-synthesis.com However, it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. wikipedia.orgjk-sci.com This orthogonality to other common protecting groups, like Fmoc (which is base-labile) and Cbz (which is removed by hydrogenolysis), makes the Boc group particularly valuable in complex multi-step syntheses, such as in peptide synthesis and the construction of natural products and pharmaceuticals. numberanalytics.comtotal-synthesis.comnumberanalytics.com
In the context of this compound, the Boc group allows for selective reactions at other positions of the molecule, particularly at the ketone functionality, while the nitrogen remains protected. chemimpex.com
Protecting Group | Abbreviation | Deprotection Condition |
tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) wikipedia.orgjk-sci.com |
9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) numberanalytics.com |
Benzyloxycarbonyl | Cbz / Z | H₂ reduction total-synthesis.com |
The ketone group at the 3-position of the azetidine ring in this compound is a key site of reactivity. The location of this carbonyl group within the strained four-membered ring enhances its electrophilicity, making it susceptible to a variety of nucleophilic addition reactions. google.com This reactivity allows for the introduction of a wide range of substituents at the 3-position, leading to a diverse array of functionalized azetidine derivatives.
For instance, the ketone can undergo reactions with Grignard reagents or organolithium compounds to form tertiary alcohols. google.com It can also be a precursor for the synthesis of 3-aminoazetidines through reductive amination. chemrxiv.org Furthermore, the ketone functionality enables reactions like the Horner-Wadsworth-Emmons reaction to introduce carbon-carbon double bonds, which can be further elaborated. mdpi.comresearchgate.net This versatility makes this compound a valuable building block for the synthesis of complex molecules with potential biological activity, including pharmaceutical intermediates. chemimpex.comchemicalbook.com Researchers have utilized this reactivity to create libraries of substituted azetidines for screening in drug discovery programs. researchgate.net The decarbonylative photochemistry of N-Boc-3-azetidinone has also been explored, where dipoles derived from it undergo [3+2] cycloaddition with alkenes to produce substituted pyrrolidines. researchgate.net
Strategic Importance as a Chemical Intermediate
This compound, also known as tert-butyl 3-oxoazetidine-1-carboxylate, is a heterocyclic compound of significant strategic importance in modern organic synthesis. chemimpex.comontosight.ai Its value stems from its unique structure: a four-membered azetidine ring which is inherently strained, a ketone functional group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. chemimpex.comontosight.ai This combination of features makes it a highly versatile and reactive building block for the construction of more complex molecular architectures, particularly those with pharmaceutical relevance. chemimpex.commyskinrecipes.com
The presence of the Boc group is crucial, as it protects the nitrogen atom, allowing for selective chemical transformations at other positions of the molecule while maintaining the integrity of the ring. chemimpex.comontosight.ai The strained four-membered ring enhances the reactivity of the molecule, making it an excellent precursor for a variety of synthetic operations. chemimpex.com Consequently, this compound is not merely a passive scaffold but an active participant in chemical reactions designed to build molecular complexity. It serves as a key intermediate in the synthesis of a wide array of biologically active compounds, from novel antibiotics to inhibitors of key enzymes implicated in disease. chemimpex.comchemicalbook.com
The strategic utility of this compound is demonstrated in its application in the synthesis of diverse molecular classes. Researchers utilize it to create substituted azetidines, which are then incorporated into larger molecules. Its application extends to the synthesis of other nitrogen-containing heterocycles, which are prominent motifs in medicinal chemistry. myskinrecipes.com The ketone functionality allows for a range of transformations, including olefination reactions like the Horner-Wadsworth-Emmons reaction to form α,β-unsaturated esters. mdpi.comresearchgate.net These products can then undergo further reactions, such as aza-Michael additions, to introduce additional functional groups and build complex amino acid derivatives. mdpi.com
Furthermore, photochemical decarbonylation of this compound can generate azomethine ylides, which are reactive 1,3-dipoles. chemrxiv.org These intermediates can participate in [3+2] cycloaddition reactions with various alkenes to produce substituted pyrrolidines, a common scaffold in many biologically active compounds. chemrxiv.org This reactivity profile underscores the compound's role as a linchpin in synthetic strategies that aim to access novel chemical space efficiently.
The compound is a cornerstone for preparing numerous targeted therapeutic agents. It is a documented intermediate in the synthesis of Janus kinase (JAK) inhibitors, which are used in treating autoimmune disorders and cancer. chemicalbook.com It is also employed in the creation of Hepatitis C virus (HCV) protease inhibitors and novel aminoglycoside antibacterial agents. chemicalbook.com Its role further extends to the synthesis of antagonists for the protease-activated receptor-1 (PAR-1), which are relevant for preventing thrombotic events. chemicalbook.com
Research Findings on Synthetic Applications
Detailed research illustrates the versatility of this compound as a synthetic intermediate. It is frequently used to access 3-substituted azetidine derivatives, which are valuable for medicinal chemistry exploration.
Table 1: Examples of Bioactive Scaffolds Synthesized from this compound
Target Molecule Class | Therapeutic Area | Synthetic Utility of this compound | Citations |
---|---|---|---|
Janus Kinase (JAK) Inhibitors | Autoimmune diseases, Cancer | Serves as a key building block for the core structure. | chemicalbook.com |
HCV Protease Inhibitors | Antiviral (Hepatitis C) | Used in the preparation of the inhibitor scaffold. | chemicalbook.com |
Aminoglycoside Analogs | Antibacterial | Functions as a precursor for novel antibacterial compounds. | chemicalbook.com |
PAR-1 Antagonists | Antithrombotic | Used to prepare bicyclic himbacine derivatives. | chemicalbook.com |
Phosphoinositide 3-kinase (PI3K) Inhibitors | Cancer, Inflammatory disorders | Precursor for bicyclic azacyclobenzylamine derivatives. | chemicalbook.com |
Pyrrolidines | General Medicinal Chemistry | Acts as a source of azomethine ylides for [3+2] cycloadditions. | chemrxiv.org |
A common and powerful strategy involves the Horner-Wadsworth-Emmons (HWE) reaction of this compound. mdpi.comresearchgate.net For instance, reaction with methyl 2-(dimethoxyphosphoryl)acetate yields tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, an α,β-unsaturated ester. mdpi.com This intermediate is primed for subsequent aza-Michael additions with various heterocyclic amines (e.g., pyrazole, imidazole, indole) to create a library of novel, functionalized amino acid derivatives containing the azetidine ring. mdpi.com This two-step process highlights a modular approach to building diverse molecular libraries from a single, strategic starting material.
Table 2: Key Reactions and Derivatives of this compound
Reaction Type | Reagents | Intermediate/Product Type | Application | Citations |
---|---|---|---|---|
Horner-Wadsworth-Emmons | Phosphonate esters (e.g., methyl 2-(dimethoxyphosphoryl)acetate) | α,β-Unsaturated esters | Precursor for conjugate additions | mdpi.comresearchgate.net |
Aza-Michael Addition | Heterocyclic amines (on HWE product) | 3-Substituted azetidine amino acid derivatives | Building blocks for medicinal chemistry | mdpi.com |
Photochemical Decarbonylation | UV light | Azomethine ylide | [3+2] Cycloadditions | chemrxiv.org |
[3+2] Cycloaddition | Alkenes (with the derived azomethine ylide) | Substituted pyrrolidines | Access to new heterocyclic scaffolds | chemrxiv.org |
This strategic positioning as a versatile and reactive intermediate solidifies the importance of this compound in the field of organic and medicinal chemistry, enabling the efficient synthesis of complex and biologically relevant molecules. chemimpex.comchemicalbook.com
Properties
IUPAC Name |
tert-butyl 3-oxoazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-4-6(10)5-9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKIXWAFFVLJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364022 | |
Record name | 1-Boc-3-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398489-26-4 | |
Record name | tert-Butyl 3-oxoazetidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=398489-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-3-azetidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0398489264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Boc-3-azetidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tert-butyl 3-oxoazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.059 | |
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Synthetic Methodologies for 1-boc-3-azetidinone
Traditional Synthetic Routes
The conventional approach to synthesizing 1-Boc-3-azetidinone involves the oxidation of N-Boc-3-hydroxyazetidine. chemicalbook.comgoogle.com This method is widely adopted due to the commercial availability of the starting materials and the generally reliable outcomes.
The core of the traditional synthesis is the oxidation of the hydroxyl group at the 3-position of the azetidine ring to a ketone. chemicalbook.comgoogle.com This process typically begins with the protection of the nitrogen atom of 3-hydroxyazetidine to prevent unwanted side reactions.
One preparatory method involves starting with a 3-azetidinium alkoxide. chemicalbook.comchemicalbook.in This intermediate is then subjected to a series of reactions to yield the desired N-protected 3-hydroxyazetidine, which is the immediate precursor for the oxidation step. chemicalbook.comchemicalbook.in
Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for protecting the nitrogen atom of the azetidine ring. chemicalbook.comgoogle.comontosight.ai This reaction, often referred to as "Boc protection," is crucial for ensuring the stability of the molecule during subsequent oxidation and for its utility as a versatile intermediate in further synthetic modifications. ontosight.ai The Boc group can be introduced by reacting 3-hydroxyazetidine hydrochloride or 3-azetidinone with Boc₂O. google.comgoogle.com In a typical procedure, 3-hydroxyazetidine hydrochloride is dissolved in water, and sodium bicarbonate is added, followed by the slow addition of a solution of di-tert-butyl dicarbonate in a solvent like tetrahydrofuran. google.com The reaction mixture is stirred for several hours to afford N-Boc-3-hydroxyazetidine. google.com
Bases play a critical role in facilitating both the Boc protection and the subsequent oxidation. In the protection step, a base such as sodium bicarbonate or triethylamine is used to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction. chemicalbook.comgoogle.comgoogle.com For instance, when starting with azetidin-3-one, triethylamine is added to the reaction mixture with Boc anhydride. google.com In the oxidation step, a base like triethylamine is often employed to facilitate the reaction, particularly in Swern-type oxidations. chemicalbook.comchemicalbook.in
A variety of oxidizing agents and reaction conditions have been explored for the conversion of N-Boc-3-hydroxyazetidine to this compound. A common method is the Swern oxidation, which utilizes a combination of oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide (DMSO), followed by the addition of a hindered base like triethylamine. chemicalbook.comchemicalbook.in Another approach involves the use of lead tetraacetate for the oxidation of 1-hydroxyazetidines. researchgate.net
The following table summarizes a typical Swern oxidation protocol:
Step | Reagent | Solvent | Conditions | Purpose |
1 | Oxalyl Chloride / Trifluoroacetic Anhydride | Dichloromethane | Low temperature (e.g., -78 °C) | Activation of DMSO |
2 | Dimethyl Sulfoxide (DMSO) | Dichloromethane | Low temperature | Formation of the active oxidizing species |
3 | N-Boc-3-hydroxyazetidine | Dichloromethane | Low temperature | Introduction of the alcohol to be oxidized |
4 | Triethylamine | Dichloromethane | Warming to room temperature | Base-catalyzed elimination to form the ketone |
This method is effective but requires careful control of temperature and handling of malodorous byproducts.
Oxidation of 3-Hydroxyazetidine Derivatives
Role of Bases in the Reaction
Advanced and Stereoselective Synthetic Approaches
More recent research has focused on developing more efficient, safer, and stereoselective methods for the synthesis of azetidinones. These advanced approaches aim to overcome the limitations of traditional methods, such as the use of harsh reagents and the generation of significant waste.
A notable advanced strategy involves the gold-catalyzed intermolecular oxidation of alkynes. nih.govresearchgate.net This method allows for the synthesis of azetidin-3-ones, including chiral derivatives, through the oxidative cyclization of N-propargylsulfonamides. nih.govresearchgate.net An advantage of this approach is its tolerance of acid-labile protecting groups like the Boc group. nih.gov
For the synthesis of chiral azetidin-3-ones, natural amino acids can serve as a starting chiral pool. nih.gov However, this can limit the scope of achievable structures. nih.gov An alternative stereoselective approach involves the asymmetric hydrogenation of a suitably functionalized azetidine precursor. acs.org Another method utilizes the metalation of SAMP/RAMP hydrazones of N-Boc-azetidin-3-one, followed by reaction with various electrophiles to produce 2-substituted azetidin-3-ones with good enantioselectivity. researchgate.net
The following table outlines a gold-catalyzed oxidative cyclization approach:
Starting Material | Catalyst | Oxidant | Key Feature | Product |
N-propargylsulfonamide | Cationic gold(I) complex | Sulfoxide | Tolerates acid-labile protecting groups | Azetidin-3-one |
These advanced methods offer promising alternatives for the synthesis of this compound and its derivatives, providing pathways to novel and structurally diverse compounds for drug discovery and development.
Cyclization Reactions
The construction of the azetidinone ring through cyclization is a common and widely studied approach. These methods involve the formation of a key carbon-nitrogen bond to close the four-membered ring.
Nucleophilic Displacement Strategies for Azetidine Ring Formation
Intramolecular nucleophilic substitution is a fundamental and frequently employed method for synthesizing the azetidine ring. acs.org This strategy typically involves a γ-amino halide or a related substrate where the amino group acts as an internal nucleophile, displacing a leaving group to form the cyclic structure. acs.orgchemrxiv.org One of the primary challenges in this approach is the competition between the desired intramolecular cyclization and intermolecular reactions or elimination reactions, which can be influenced by the nature of the leaving group and the reaction conditions. acs.org Triflate leaving groups, for instance, have been shown to be highly effective, often allowing the cyclization to proceed in a one-pot reaction. acs.org
A specific example involves the synthesis of Boc-protected azetidine-2-carboxylic acid from N-(ω-chloroethyl)-Boc-glycine by treatment with a strong base like lithium diisopropylamide (LDA). acs.org This method highlights the use of a pre-installed protecting group on the nitrogen to direct the cyclization.
A patented method describes a cyclization reaction to produce 1-tert-butyloxycarbonyl-3-azetidinone and its derivatives in the presence of a catalyst such as sodium bromide, potassium bromide, sodium iodide, or potassium iodide. google.com
Mitsunobu Activation of Hydroxyl Groups
The Mitsunobu reaction provides a powerful method for achieving the intramolecular cyclization of γ-amino alcohols to form azetidines. acs.orgunl.pt This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by the nitrogen atom. unl.ptorganic-chemistry.org A key advantage of the Mitsunobu reaction is that it generally proceeds with inversion of stereochemistry at the alcohol carbon, which is a valuable feature in asymmetric synthesis. organic-chemistry.orgscribd.com
For instance, the synthesis of azetidine iminosugars has been achieved from D-glucose using an intramolecular Mitsunobu reaction as a key step. rsc.org This approach has also been applied to the synthesis of β-lactams from serine-derived precursors. dcu.ie However, the success of the Mitsunobu cyclization can be influenced by the acidity of the N-H bond and potential side reactions like elimination. dcu.ie
Reactants | Reagents | Product | Key Feature | Reference |
γ-amino alcohol | PPh3, DEAD/DIAD | Azetidine | Inversion of stereochemistry | unl.ptrsc.org |
O-protected hydroxamic acid with β-hydroxyl | PPh3, DEAD | Azetidinone | Selective N-O bond cleavage possible | unl.pt |
Serine-derived amides | PPh3, DEAD | β-lactam | Competition with elimination | dcu.ie |
Electroreductive Intramolecular Cross-Coupling
Electroreductive intramolecular cross-coupling presents an alternative strategy for the synthesis of azetidinones. This method involves the electrochemical reduction of suitable precursors, such as α-iminoesters, to induce cyclization. acs.org The reaction often requires the presence of an additive like trimethylsilyl chloride (TMSCl) to facilitate the coupling process. acs.org While this method can provide access to enantiomerically enriched azetidin-2-ones from chiral α-amino acids, some degree of racemization can occur under the reaction conditions. acs.org
Strain-Release Strategies
Strain-release strategies offer an efficient pathway to azetidine derivatives by leveraging the high ring strain of bicyclic precursors. These methods involve the controlled opening of these strained rings by various reagents.
From 1-Azabicyclo[1.1.0]butane Precursors
1-Azabicyclo[1.1.0]butane (ABB) is a highly strained and reactive intermediate that serves as a valuable precursor for the synthesis of 3-substituted azetidines. acs.org The inherent strain in the ABB ring system facilitates its ring-opening upon reaction with a wide range of nucleophiles and electrophiles. acs.orgresearchgate.netresearchgate.net The synthesis of ABB itself can be achieved from precursors like 1,3-dibromopropylamines. acs.org
The reaction of ABB with various nucleophiles leads to the formation of 3-substituted azetidines with high efficiency. acs.org For example, a modern approach involves the strain-release reaction of ABB with electrophilic reagents to generate protected 3-haloazetidines, which can then undergo nucleophilic substitution to introduce other functional groups. This strategy has been utilized to prepare a variety of 3-substituted azetidines for medicinal chemistry applications. The ring-opening can also be achieved with organometallic reagents in the presence of a copper catalyst to afford bis-functionalized azetidines. researchgate.net
Precursor | Reagent | Product | Key Feature | Reference |
1-Azabicyclo[1.1.0]butane | Electrophile (e.g., NBS) | 3-Haloazetidine derivative | Strain-release driven reaction | |
1-Azabicyclo[1.1.0]butane | Organometal reagent, Cu(OTf)2 | Bis-functionalized azetidine | Direct C-C bond formation | researchgate.net |
1-Azabicyclo[1.1.0]butane | Thiols | 3-Sulfenylazetidine derivative | High efficiency | researchgate.net |
1-Azabicyclo[1.1.0]butane | Aromatic amines, Mg(ClO4)2 | 3-Aminoazetidine derivative | Direct amination | researchgate.net |
Ring-Opening Reactions
The ring-opening of other strained systems can also be employed to synthesize azetidines. For example, the photochemical decarbonylation of N-Boc-3-azetidinone itself can generate a 1,3-dipole. chemrxiv.org This reactive intermediate can then undergo [3+2] cycloaddition reactions with various alkenes to produce substituted pyrrolidines, demonstrating a ring-expansion strategy starting from an azetidinone. chemrxiv.org
Another approach involves the strain-induced nucleophilic ring-opening of donor-acceptor substituted azetines. nih.gov These azetines, which can be prepared via a [3+1]-cycloaddition, are precursors to activated 3-azetidinones. Upon treatment with nucleophiles, these intermediates undergo a retro-Claisen type ring-opening to yield various amino acid derivatives. nih.gov This method provides a pathway to acyclic compounds from a cyclic precursor, driven by the release of ring strain. nih.gov
Photochemical Decarbonylation Approaches
Recent research has unveiled the previously unexplored photochemical decarbonylation of N-Boc-3-azetidinone as a viable method for generating valuable reactive intermediates. chemrxiv.orgresearchgate.netchemrxiv.org This approach leverages the inherent strain of the four-membered ring system to facilitate the expulsion of carbon monoxide upon photoexcitation, leading to the formation of azomethine ylides. colab.wsresearchgate.net
Generation of Dipoles from N-Boc-3-azetidinone
The generation of dipoles, specifically azomethine ylides, from N-Boc-3-azetidinone is initiated by irradiating solutions of the compound with light, typically at wavelengths greater than 280 nm. chemrxiv.org This process involves a Norrish type I cleavage of the C-C bond from the singlet excited state in a stepwise manner. colab.wsresearchgate.net The resulting azomethine ylides are high-energy, non-stabilized 1,3-dipoles that are kinetically stable enough to participate in subsequent reactions. colab.wswikipedia.org The photochemical generation of these ylides offers a direct pathway to these reactive species without the need for metal catalysts or other additives. researchgate.net
The efficiency of this dipole generation is highlighted by a quantum yield of 0.47 for the decarbonylation of N-Boc-3-azetidinone (3-AZ). chemrxiv.orgresearchgate.net
[3+2] Cycloaddition Reactions with Alkenes
The azomethine ylides generated from the photochemical decarbonylation of N-Boc-3-azetidinone readily undergo [3+2] cycloaddition reactions with a variety of alkenes. chemrxiv.orgchemrxiv.orgcolab.ws This reaction provides a direct and efficient route to synthesize substituted pyrrolidines, which are common structural motifs in many biologically active compounds. chemrxiv.orgresearchgate.net The cycloaddition is a concerted, six-electron process that is suprafacial with respect to both the dipole and the dipolarophile. wikipedia.org
This methodology has proven effective for a range of alkenes, demonstrating a broad scope for accessing previously difficult-to-synthesize scaffolds. chemrxiv.orgcolab.ws The reaction's chemoselectivity is a significant advantage; for instance, when a substrate contains both conjugated and non-conjugated double bonds, the reaction preferentially occurs at the conjugated double bond. chemrxiv.org
Table 1: Examples of [3+2] Cycloaddition Reactions with Alkenes | Alkene | Product | Yield | | --- | --- | --- | | Styrene | Substituted Pyrrolidine | Good | | Acrylonitrile | Substituted Pyrrolidine | Good | | Methyl Acrylate | Substituted Pyrrolidine | Good | | Data sourced from illustrative examples in research articles. |
This synthetic strategy has been successfully applied to gram-scale synthesis, showcasing its practical utility. chemrxiv.org
Competing Homo-Dimerization
In situations where the alkene (dipolarophile) is unreactive or absent from the reaction mixture, a competing reaction pathway becomes prominent: the homo-dimerization of the azomethine ylide. chemrxiv.orgresearchgate.net This process involves a hetero-[3+2] cycloaddition between an azomethine ylide dipole, formed via carbon monoxide extrusion, and the carbonyl group of an unreacted N-Boc-3-azetidinone molecule. chemrxiv.orgresearchgate.net This side reaction can reduce the yield of the desired pyrrolidine product, particularly when using sluggish dipolarophiles. chemrxiv.org
Catalytic Methods in Synthesis
Catalytic methods provide powerful and versatile routes for the synthesis and functionalization of molecules involving this compound, often enabling reactions with high efficiency and selectivity.
Rhodium(I)-Catalyzed Reactions
Rhodium(I) catalysis has been employed in C-H activation/alkenylation/electrocyclization cascades to produce N-trimethylsilylmethyl dihydropyridines. nih.gov These intermediates, upon acidic treatment and desilylation, generate exocyclic azomethine ylides. nih.gov These ylides can then participate in cycloaddition reactions. While not a direct synthesis of this compound itself, this methodology demonstrates the utility of related azetidinone structures in rhodium-catalyzed processes to generate complex nitrogen-containing heterocycles. nih.gov
Palladium-Mediated Reactions
Palladium catalysis has become an indispensable tool in modern organic synthesis, and its application in the chemistry of azetidines is no exception. Palladium-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful means to introduce aryl and heteroaryl moieties onto the azetidine core. uni-muenchen.deresearchgate.net These reactions typically involve the coupling of an organoboron reagent with a halide or triflate. In the context of this compound chemistry, this often involves the use of a pre-functionalized azetidine derivative.
For instance, the synthesis of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives has been achieved through a sequence that includes a rhodium(I)-catalyzed conjugate addition of arylboronic acids to a derivative of this compound. researchgate.netlvb.lt While not a direct palladium-mediated reaction on the ketone itself, this highlights the importance of transition metal catalysis in the elaboration of the azetidine scaffold.
A more direct application involves the use of 1-Boc-3-iodoazetidine, which can be engaged in palladium-mediated coupling reactions to introduce various substituents at the C3 position. researchgate.net This approach underscores the utility of halogenated azetidines as versatile coupling partners in palladium-catalyzed transformations.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed method for the olefination of aldehydes and ketones, and it has proven to be particularly effective for the conversion of this compound into various α,β-unsaturated esters. researchgate.netmdpi.com This reaction typically involves the use of a phosphonate carbanion, which reacts with the ketone to form an alkene with high E-selectivity in many cases.
A common procedure involves the reaction of this compound with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like sodium hydride (NaH) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netmdpi.comresearchgate.netresearchgate.net For example, the DBU-catalyzed HWE reaction of this compound has been utilized to synthesize methyl (N-Boc-azetidin-3-ylidene)acetate, a key intermediate for the preparation of novel amino acid derivatives. researchgate.netmdpi.comresearchgate.netresearchgate.net
The reaction conditions can be optimized to achieve high yields. For instance, using neat methyl 2-(dimethoxyphosphoryl)acetate added to a suspension of NaH in dry tetrahydrofuran (THF), followed by the addition of a solution of this compound, resulted in a 72% yield of the desired product after purification by distillation. mdpi.com
Reagents | Base | Solvent | Reaction Time | Yield | Reference |
This compound, methyl 2-(dimethoxyphosphoryl)acetate | NaH | THF | 1 hour | 72% | mdpi.com |
This compound, methyl 2-(dimethoxyphosphoryl)acetate | DBU | MeCN | 4-16 hours | 65% | researchgate.net |
The resulting α,β-unsaturated ester is a versatile intermediate that can undergo further transformations, such as aza-Michael additions, to introduce a wide range of functional groups. mdpi.comresearchgate.net
Continuous Flow Synthesis Techniques
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the ability to handle highly reactive intermediates. tarosdiscovery.comnumberanalytics.comcphi-online.comcphi-online.com The application of flow chemistry to the synthesis and functionalization of azetidine derivatives has been a significant development. uniba.it
Generation and Functionalization of Lithiated Intermediates
A notable application of flow chemistry in this area is the generation and functionalization of lithiated azetidine intermediates. uniba.it The high reactivity of these organolithium species can be effectively managed in a continuous flow setup, allowing for reactions that are often challenging to perform in traditional batch processes. uniba.it
Researchers have developed a flow synthesis protocol starting from 1-Boc-3-iodoazetidine. uniba.it By treating this starting material with n-hexyllithium in a flow microreactor at -50 °C, a C3-lithiated azetidine intermediate is generated. uniba.it This highly reactive species can then be immediately quenched with various electrophiles downstream in the flow system to produce a range of C3-substituted 1-Boc-azetidines. uniba.it The short residence times in the microreactor are crucial for preventing the decomposition of the unstable lithiated intermediate. uniba.it
Interestingly, by changing the lithiation agent to lithium diisopropylamide (LDA) and adjusting the temperature to 0 °C, the same starting material, 1-Boc-3-iodoazetidine, can be converted to a C2-lithiated azetine intermediate, which can then be functionalized with electrophiles to yield 2-substituted azetines. uniba.itnih.gov This demonstrates the versatility of flow chemistry in controlling reaction pathways by precisely manipulating reaction parameters. uniba.it
Starting Material | Lithiation Agent | Temperature | Intermediate | Product Type | Reference |
1-Boc-3-iodoazetidine | n-Hexyllithium | -50 °C | C3-Lithiated Azetidine | 3-Substituted Azetidines | uniba.it |
1-Boc-3-iodoazetidine | LDA | 0 °C | C2-Lithiated Azetine | 2-Substituted Azetines | uniba.itnih.gov |
Environmental Considerations in Flow Chemistry
Flow chemistry is often considered a greener alternative to traditional batch synthesis. tarosdiscovery.comnumberanalytics.com The precise control over reaction parameters minimizes the formation of byproducts and waste. tarosdiscovery.com The enhanced heat transfer allows for safer operation, even for highly exothermic reactions, and can reduce the need for large volumes of cooling agents. numberanalytics.com
Purity and Yield Optimization in Synthesis
Optimizing the purity and yield of this compound and its derivatives is crucial for their practical application. This involves careful consideration of reaction conditions, purification methods, and the choice of reagents.
In the Horner-Wadsworth-Emmons reaction, the choice of base and solvent can significantly impact the yield. researchgate.netmdpi.com For example, while both NaH in THF and DBU in acetonitrile can effect the transformation, the former has been reported to give a higher yield after purification. researchgate.netmdpi.com Purification by distillation in vacuo has been shown to be an effective method for obtaining the pure α,β-unsaturated ester product. mdpi.com
In the continuous flow synthesis of substituted azetidines, the optimization of parameters such as temperature, residence time, and stoichiometry of reagents is critical for maximizing the yield of the desired product while minimizing the formation of byproducts. uniba.it For instance, it was found that using a twofold excess of the electrophile in the C3-functionalization of 1-Boc-azetidine led to an 80% yield of the desired product with minimal formation of the corresponding azetine byproduct. uniba.it
Ultimately, a combination of rational reaction design, careful optimization of reaction parameters, and efficient purification techniques is essential for obtaining high-purity this compound and its derivatives in high yields.
Chemical Transformations and Reaction Mechanisms Involving 1-boc-3-azetidinone
Reactivity of the Azetidinone Ring System
The chemical behavior of 1-Boc-3-azetidinone is significantly influenced by the unique characteristics of its azetidine core.
Ring Strain and its Influence on Reactivity
Azetidines, as four-membered nitrogen-containing heterocycles, possess considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a critical determinant of their reactivity, positioning them between the more reactive aziridines and the less reactive pyrrolidines. rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions under certain conditions, a property that is harnessed in various synthetic applications. nih.govresearchgate.net The strain within the this compound molecule contributes to the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. vulcanchem.com The stability of the azetidine ring in this compound is sufficient for practical handling, yet the strain can be exploited to trigger unique chemical transformations. rsc.org
Nucleophilic Attack on the Carbonyl Group
The carbonyl group at the 3-position of this compound is a key site for chemical modification. It readily undergoes nucleophilic attack, a fundamental reaction for introducing substituents and elaborating the molecular scaffold. chemicalbook.com This reactivity allows for the synthesis of a wide array of 3-substituted azetidine derivatives. For instance, the reaction of this compound with organometallic reagents, such as phenyllithium, results in the addition to the carbonyl group to form tertiary alcohols. core.ac.uk This initial nucleophilic addition is often the first step in multi-step synthetic sequences aimed at creating complex molecular architectures. core.ac.uk The susceptibility of the carbonyl group to nucleophilic attack is a cornerstone of the synthetic utility of this compound. nih.govresearchgate.net
Derivatization Strategies at the 3-Position
The 3-position of this compound is a focal point for derivatization, enabling the introduction of a wide range of functional groups and substituents.
Reactions with Organometallic Reagents (e.g., Phenyllithium)
Organometallic reagents are powerful tools for the derivatization of this compound. A notable example is the reaction with phenyllithium. The addition of phenyllithium to this compound in tetrahydrofuran (THF) at low temperatures (-78 °C) yields N-Boc-3-phenylazetidin-3-ol in good yield. core.ac.uk This reaction proceeds via nucleophilic attack of the phenyl anion on the electrophilic carbonyl carbon of the azetidinone. core.ac.uk The resulting tertiary alcohol can then be used in subsequent reactions, such as Friedel-Crafts alkylation, to introduce a second aryl group, leading to the formation of 3,3-diarylazetidines. core.ac.uk
Reagent | Product | Yield | Reference |
Phenyllithium | N-Boc-3-phenylazetidin-3-ol | 61% | core.ac.uk |
This strategy highlights the utility of organometallic reagents in creating carbon-carbon bonds at the 3-position of the azetidine ring, providing access to a diverse set of substituted azetidines. researchgate.netuni-muenchen.de
Introduction of Diverse Substituents
Beyond organometallic additions, various other strategies exist for introducing diverse substituents at the 3-position. The versatility of this compound as a synthetic intermediate allows for the preparation of numerous derivatives. nih.govvulcanchem.com For example, it can be converted into intermediates that allow for the introduction of amino and cyano groups through reduction and substitution reactions. The Horner-Wadsworth-Emmons reaction of this compound provides access to (N-Boc-azetidin-3-ylidene)acetates, which can then undergo aza-Michael additions with various NH-heterocycles to yield functionalized 3-substituted azetidines. mdpi.com These methods underscore the importance of this compound as a scaffold for generating libraries of compounds with diverse functionalities at the 3-position. vulcanchem.com
Cleavage of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in the azetidine ring. ontosight.ai Its removal, or deprotection, is a crucial step in many synthetic sequences to reveal the free amine for further functionalization. The Boc group is known for its stability under basic and mildly acidic conditions, yet it can be readily cleaved under stronger acidic conditions. wikipedia.orgumich.edu
Common methods for the cleavage of the Boc group from N-Boc protected amines include treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol. wikipedia.org In the context of N-Boc-azetidine derivatives, TFA can be used for facile deprotection without causing ring-opening. acs.org Another method involves the use of trimethylsilyl iodide followed by methanolysis. wikipedia.org The choice of deprotection method can be critical to ensure the integrity of the rest of the molecule, especially when other sensitive functional groups are present. wikipedia.org
Reagent/Condition | Description | Reference |
Trifluoroacetic acid (TFA) in Dichloromethane | A common and effective method for Boc deprotection. wikipedia.org | wikipedia.org |
Hydrochloric acid (HCl) in Methanol | Another standard acidic condition for removing the Boc group. wikipedia.org | wikipedia.org |
Trimethylsilyl iodide then Methanol | A two-step method suitable for substrates sensitive to harsh acidic conditions. wikipedia.org | wikipedia.org |
Aluminum Trichloride (AlCl₃) | Allows for selective cleavage of the N-Boc group in the presence of other protecting groups. wikipedia.org | wikipedia.org |
Thermal conditions (e.g., reflux in ethanol) | Can be used for deprotection, sometimes offering selectivity over other protecting groups. acs.org | acs.org |
The ability to efficiently remove the Boc group is essential for the use of this compound as a versatile intermediate in the synthesis of more complex nitrogen-containing compounds. rsc.org
Quantum Mechanical Investigations of Reaction Mechanisms
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction mechanisms involving this compound. These computational studies provide detailed insights into reaction pathways, transition states, and the electronic properties of reactants and intermediates, which are often difficult to determine experimentally.
The mechanism of the nickel-catalyzed cycloaddition reaction between 3-azetidinone and alkynes has been a subject of quantum mechanical investigation. DFT calculations, specifically using the M06-2X functional, have been employed to study this transformation. researchgate.net These studies have revealed that the reaction can proceed through two distinct and independent pathways. researchgate.net This finding contrasts with some earlier computational studies that suggested the presence of common transition or intermediate states between the pathways. researchgate.net
One proposed mechanism involves the oxidative addition of this compound to a Ni(0) center. researchgate.net This is followed by the insertion of an alkyne into either the newly formed Ni–C(O) or Ni–C(sp³) bond. The final step is a reductive elimination that yields the cycloaddition product and regenerates the nickel catalyst. researchgate.net Another study describes the oxidative coupling of a 1,3-diene with the carbonyl group of the 3-azetidinone to form an η³:η¹-allylalkoxynickel(II) complex. nih.gov This intermediate then undergoes a β-carbon elimination. nih.gov
Computational results have shown that the nickel-catalyzed cycloaddition of 3-azetidinone with an alkyne is more active compared to the reaction with 2-cyclobutanone. researchgate.net The choice of ligands, such as N-heterocyclic carbenes (NHCs) or phosphines like P(p-tol)₃, can influence the reaction's efficiency. nih.gov
Analysis of global and local nucleophilic and electrophilic indices of the reactants in the nickel-catalyzed cycloaddition provides crucial information about the reaction's nature. These indices, derived from DFT calculations, help to predict the reactivity and regioselectivity of the reaction.
In the nickel-catalyzed reaction with alkynes, the nickel complex acts as a strong nucleophile, while 3-azetidinone behaves as an electrophile, indicating a polar reaction mechanism. Local reactivity indices pinpoint the specific atoms involved in the key bond-forming steps. The nickel atom in the complex is identified as the most nucleophilic center, whereas the carbonyl carbon atom, C(=O), in 3-azetidinone is the most electrophilic center. This electronic predisposition makes the pathway involving the initial formation of a Ni–C(O) bond more probable.
The following table summarizes the key reactivity indices for the reactants:
Reactant | Role | Key Reactive Center |
Nickel Complex | Nucleophile | Nickel Atom |
This compound | Electrophile | Carbonyl Carbon (C=O) |
This table is based on the analysis of global and local nucleophilic and electrophilic indices from quantum mechanical studies.
Quantum mechanical studies have proposed detailed reaction pathways and the structures of key intermediates for various reactions of this compound.
In the nickel-catalyzed cycloaddition with alkynes, two primary, independent pathways have been computationally identified:
Pathway 1: This pathway begins with the coordination of this compound to the Ni(0) center, forming an intermediate with a Ni–C(O) bond. Subsequently, the alkyne inserts into this Ni–C(O) bond.
Pathway 2: This alternative pathway also starts with the coordination of this compound to the Ni(0) center, but in this case, an intermediate with a Ni–C(sp³) bond is formed. The alkyne then inserts into this Ni–C(sp³) bond.
Computational results suggest that Pathway 1 is more likely due to the identified nucleophilic and electrophilic centers.
For the nickel-catalyzed cycloaddition with 1,3-dienes, a proposed mechanism involves the formation of an η³:η¹-allylalkoxynickel(II) complex (Z₁) via oxidative coupling. nih.gov This is followed by β-carbon elimination to yield a subsequent intermediate (Z₂). nih.gov
Another studied reaction is the strain-induced nucleophilic ring-opening of 3-azetidinones. A proposed mechanism suggests that desilylation of a precursor azetine forms an activated 3-azetidinone. nih.gov This intermediate then undergoes a nucleophilic retro-Claisen type ring opening. nih.gov The pathway involves the attack of a nucleophile on the carbonyl group to form a zwitterionic four-membered ring intermediate, which then opens to an acyclic zwitterion before a final intramolecular proton abstraction. nih.gov
The following table outlines the key intermediates in proposed reaction pathways:
Reaction | Proposed Intermediates |
Nickel-Catalyzed Cycloaddition with Alkynes | Ni–C(O) bonded intermediate, Ni–C(sp³) bonded intermediate |
Nickel-Catalyzed Cycloaddition with 1,3-Dienes | η³:η¹-allylalkoxynickel(II) complex (Z₁), Intermediate Z₂ |
Strain-Induced Nucleophilic Ring Opening | Activated 3-azetidinone, Zwitterionic four-membered ring intermediate, Acyclic zwitterion |
This table summarizes key intermediates proposed in different reaction mechanisms involving this compound based on quantum mechanical and experimental studies. nih.govnih.gov
Future Research Directions and Unexplored Potential
Development of More Sustainable and Greener Synthetic Routes
One promising approach involves the use of continuous flow synthesis. This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. A recent study has demonstrated the successful generation and functionalization of lithiated azetidines in a continuous flow system, utilizing the greener solvent cyclopentyl methyl ether (CPME). uniba.it This method not only provides a safer and more robust process but also opens the door to scalable production. uniba.it
Future efforts will likely focus on:
Catalytic Routes: Investigating novel catalytic systems that can replace stoichiometric reagents, thereby reducing waste and improving atom economy.
Bio-based Feedstocks: Exploring the potential of converting renewable biomass into precursors for 1-Boc-3-azetidinone synthesis.
Solvent Minimization: Developing solvent-free reaction conditions or utilizing environmentally friendly solvents to lessen the environmental impact.
Exploration of Novel Catalytic Systems for Enantioselective Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The development of novel catalytic systems for the enantioselective synthesis of this compound derivatives is a critical area of ongoing research.
Recent advancements have shown the utility of metal-catalyzed asymmetric reactions to produce chiral azetidine-based amino acids. acs.org For instance, the asymmetric hydrogenation of unsaturated carboxylic acid precursors derived from this compound has been achieved with high enantiomeric ratios using metal catalysts. acs.org
Future research in this area will likely involve:
Chiral Ligand Design: The development of new and more effective chiral ligands for transition metal catalysts to achieve higher levels of enantioselectivity in a broader range of reactions.
Organocatalysis: Exploring the use of small organic molecules as catalysts for enantioselective transformations, which can be a more sustainable alternative to metal-based catalysts.
Biocatalysis: Harnessing the power of enzymes to catalyze stereoselective reactions with high precision and under mild conditions.
Expanding the Scope of Derivatization Reactions
The versatility of this compound as a synthetic intermediate lies in the wide array of chemical transformations that can be performed on its core structure. Expanding the scope of these derivatization reactions is key to accessing novel chemical space and creating diverse compound libraries for drug discovery.
The ketone functionality of this compound is a prime target for various reactions. For example, it readily undergoes Horner-Wadsworth-Emmons reactions to form exocyclic alkenes, which can then participate in further transformations like aza-Michael additions. mdpi.comresearchgate.net This strategy has been successfully employed to synthesize novel heterocyclic amino acid derivatives. mdpi.comresearchgate.net Additionally, cycloaddition reactions catalyzed by nickel have been used to construct biologically important 3-piperidinone motifs from this compound and alkynes. nih.gov
Future work will aim to:
Develop Novel Reaction Methodologies: Discovering new reactions that can selectively functionalize different positions of the azetidine ring.
Access Complex Scaffolds: Utilizing multi-component reactions and cascade sequences to build complex molecular architectures from simple starting materials in a single step. For instance, spirocyclic compounds have been synthesized from this compound. acs.orgacs.org
Late-Stage Functionalization: Devising methods for the late-stage modification of complex molecules containing the azetidine core, which is crucial for optimizing the properties of drug candidates. Photoredox catalysis has been shown to enable remote C-H and C-C vinylation of derivatives of this compound. acs.org
Computational Chemistry and In Silico Studies for Reaction Prediction and Drug Design
Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, offering powerful insights into reaction mechanisms and guiding the design of new molecules with desired properties. These methods are being increasingly applied to the study of this compound and its derivatives.
Density functional theory (DFT) calculations have been used to elucidate the mechanisms of nickel-catalyzed cycloaddition reactions involving this compound, helping to explain the observed regioselectivity. rsc.orgresearchgate.net These theoretical studies provide a deeper understanding of the reaction pathways and can aid in the rational design of more efficient catalytic systems. rsc.orgresearchgate.netresearchgate.net In drug design, computational studies can predict the binding of this compound-derived ligands to biological targets. acsmedchem.org For instance, in silico methods have been used to design bifunctional degraders and identify favorable linkers. google.com
Future applications of computational chemistry in this field include:
Reaction Optimization: Using computational models to predict the outcome of reactions under different conditions, thereby accelerating the optimization process.
Virtual Screening: Employing in silico screening techniques to identify promising drug candidates from large virtual libraries of this compound derivatives.
Predictive Toxicology: Developing computational models to predict the potential toxicity of new compounds, helping to prioritize safer drug candidates for further development.
Identification of New Biological Targets and Pharmacological Activities
The structural uniqueness of the azetidine ring makes it an attractive scaffold for the discovery of new therapeutic agents. Derivatives of this compound have already shown promise in a variety of therapeutic areas. For example, it is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. mdpi.com It has also been used in the synthesis of compounds targeting the serotonin transporter (SERT) and the dopamine transporter (DAT). acsmedchem.org Furthermore, derivatives have been investigated as inhibitors of the SARS-CoV-2 papain-like protease (PLpro) and as antiparasitic agents. google.comnih.gov
The quest for new biological targets and pharmacological activities for this compound derivatives is an active area of research. The azetidine moiety is found in natural products with cytotoxic and antibacterial activities. mdpi.com
Future research will focus on:
High-Throughput Screening: Screening large libraries of this compound derivatives against a wide range of biological targets to identify new lead compounds.
Target-Based Drug Design: Designing and synthesizing novel derivatives that are specifically tailored to interact with a particular biological target of interest.
Phenotypic Screening: Using cell-based assays to identify compounds that produce a desired phenotypic effect, even if the specific molecular target is not yet known.
Q & A
What frameworks (e.g., FINER criteria) are suitable for evaluating research questions involving this compound?
- Methodological Answer : Apply the FINER framework to assess:
- Feasibility : Access to specialized equipment (e.g., gloveboxes for air-sensitive reactions).
- Novelty : Comparison with prior art (e.g., PatentScope or CAS databases).
- Ethical compliance : Adherence to safety protocols and waste disposal regulations.
Systematic literature reviews (e.g., PRISMA) ensure comprehensive coverage of existing studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.